
Levdobutamine lactobionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
左旋多巴胺乳糖酸盐是一种选择性作用于β1亚型的β-肾上腺素受体激动剂。它来源于多巴胺,是多巴胺的活性 (S)-异构体。 该化合物主要用作强心剂,意味着它对心肌有刺激作用 .
准备方法
合成路线和反应条件
左旋多巴胺乳糖酸盐的制备涉及乳糖酸的合成,然后将其与左旋多巴胺结合。 乳糖酸可以通过使用各种方法氧化乳糖来制备,包括化学氧化、电化学氧化和生物氧化 . 一种常见的方法是使用假单胞菌属泰特罗伦菌发酵乳糖,控制 pH 值和温度以优化产量 .
工业生产方法
在工业环境中,乳糖酸通常通过发酵过程生产,然后使用乙醇沉淀和离子交换色谱法进行纯化 . 然后将所得乳糖酸与左旋多巴胺反应形成左旋多巴胺乳糖酸盐。
化学反应分析
Oxidation Reactions
The catecholamine structure of levdobutamine is susceptible to oxidation, particularly under alkaline or enzymatic conditions. Key reactions include:
Quinone Formation
-
Reagents/Conditions : Oxygen (O₂), hydrogen peroxide (H₂O₂), or metal ions (e.g., Fe³⁺) at neutral to alkaline pH.
-
Mechanism : The catechol group (-OH substituents on the benzene ring) undergoes two-electron oxidation to form ortho-quinone derivatives .
-
Products :
Reduction Reactions
The ketone group in the lactobionic acid moiety and the catecholamine’s aromatic system can undergo reduction:
Ketone Reduction
-
Reagents/Conditions : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).
-
Products : Secondary alcohol derivatives of lactobionic acid .
Aromatic Ring Reduction
-
Reagents/Conditions : High-pressure hydrogenation (H₂/PtO₂).
-
Products : Hydrogenated levdobutamine with a cyclohexanol structure .
Substitution Reactions
Electrophilic aromatic substitution occurs at the activated positions of the catechol ring:
Bromination
-
Reagents/Conditions : Bromine (Br₂) in acetic acid.
-
Position : Para to the hydroxyl groups.
Nitration
-
Reagents/Conditions : Nitrating mixture (HNO₃/H₂SO₄).
-
Position : Meta to the hydroxyl groups.
Hydrolytic Degradation
-
Conditions : Acidic or alkaline aqueous solutions.
-
Products :
Photodegradation
-
Conditions : UV light exposure.
-
Products : Radical intermediates leading to dimerized or fragmented catechol derivatives .
Stability Profile
Factor | Effect on Stability |
---|---|
pH > 8.0 | Accelerates oxidation and hydrolysis |
Presence of metals | Catalyzes auto-oxidation |
Light | Induces photodegradation |
Synthetic Modifications
Levdobutamine lactobionate’s structure allows for targeted modifications:
-
Acetylation : Protection of hydroxyl groups using acetic anhydride.
-
Chelation : Complexation with transition metals (e.g., Fe³⁺) via catechol oxygen atoms .
Research Gaps
While structural analogs like dobutamine have well-documented reactivity, specific kinetic and thermodynamic data for this compound remain limited. Further studies are needed to characterize:
-
Reaction intermediates under physiological conditions.
-
Enzyme-catalyzed transformation products.
科学研究应用
左旋多巴胺乳糖酸盐在科学研究中有着广泛的应用:
化学: 用作β-肾上腺素受体激动剂及其与受体相互作用研究的模型化合物。
生物学: 研究其对细胞信号通路和受体结合的影响。
医学: 主要用作治疗心力衰竭和心功能不全的强心剂.
工业: 用于开发新的心血管药物和制剂.
作用机制
左旋多巴胺乳糖酸盐通过直接刺激心脏的β-1肾上腺素受体发挥作用。 这种刺激会增加心肌收缩力和每搏输出量,导致心输出量增加 . 该化合物不会引起内源性去甲肾上腺素的释放,这使其与其他儿茶酚胺如多巴胺区别开来 .
相似化合物的比较
类似化合物
多巴胺: 左旋多巴胺的衍生外消旋混合物。它具有类似的强心作用,但包括 (®)-和 (S)-异构体。
异丙肾上腺素: 另一种β-肾上腺素受体激动剂,具有更广泛的受体活性,影响β-1和β-2受体。
独特性
左旋多巴胺乳糖酸盐在其对β-1肾上腺素受体的选择性作用方面是独一无二的,这使其作为强心剂特别有效,而不会产生其他儿茶酚胺所见的更广泛的全身作用 .
常见问题
Basic Research Questions
Q. What are the established analytical methods for characterizing the stability of Levdobutamine lactobionate in experimental buffers?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products under varying pH (4.0–7.4) and temperature conditions (4°C–37°C). Validate methods per ICH guidelines, including forced degradation studies (acid/base hydrolysis, oxidative stress). Cross-reference with nuclear magnetic resonance (NMR) to confirm structural integrity of the lactobionate counterion, which is prone to hydrolysis in aqueous environments .
Q. How does the lactobionate counterion influence the solubility and bioavailability of Levdobutamine compared to other salts (e.g., hydrochloride)?
- Methodological Answer : Conduct comparative solubility assays in simulated physiological fluids (e.g., PBS, SIF/SGF). Use Franz diffusion cells to assess permeation across artificial membranes or ex vivo tissue models. Pharmacokinetic studies in rodent models can quantify bioavailability differences via LC-MS/MS analysis of plasma samples .
Q. What in vitro models are suitable for preliminary screening of this compound’s β-adrenergic receptor activity?
- Methodological Answer : Employ CHO-K1 cells transfected with human β₁/β₂-adrenergic receptors. Measure cAMP accumulation via ELISA or fluorescent probes. Include positive controls (e.g., dobutamine) and antagonists (e.g., propranolol) to validate receptor specificity. Dose-response curves should account for lactobionate’s calcium-chelating properties, which may alter intracellular signaling .
Advanced Research Questions
Q. How does this compound modulate mitochondrial function in cardiomyocytes under ischemic-reperfusion injury models?
- Methodological Answer : Isolate primary cardiomyocytes from rodents and subject them to hypoxia-reoxygenation cycles. Assess mitochondrial membrane potential (ΔΨm) via JC-1 staining and ATP production via luminescence assays. Compare results to buffers containing gluconate (another anion) to isolate lactobionate-specific effects on calcium handling and permeability transition pore inhibition .
Q. What experimental designs resolve contradictions in this compound’s hemodynamic effects between in vivo and ex vivo studies?
- Methodological Answer : Perform parallel studies in Langendorff-perfused hearts (ex vivo) and anesthetized large-animal models (in vivo). Control variables such as anesthesia type, which suppresses sympathetic tone, and buffer composition (e.g., chloride vs. lactobionate). Use multivariate regression to identify confounding factors like anion-driven electrolyte imbalances .
Q. What are the optimal conditions for synthesizing this compound with minimal residual solvents?
- Methodological Answer : Employ a two-step process: (1) synthesize levdobutamine free base via reductive amination, and (2) ion-pair with lactobionic acid under controlled pH (6.8–7.2). Use spray drying for lyophilization, followed by GC-MS to quantify residual acetone/ethanol. Purity (>98%) can be confirmed via elemental analysis and mass spectrometry .
Q. How can researchers address batch-to-batch variability in this compound’s pharmacological efficacy?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use design-of-experiments (DoE) software to optimize reaction parameters (temperature, stoichiometry). Validate consistency via in vitro β-receptor binding assays and in vivo echocardiography in heart failure models. Stability-indicating methods (e.g., HPLC-DAD) ensure long-term reproducibility .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent arrhythmogenic risks of this compound?
- Methodological Answer : Apply logistic regression to ECG data (QT interval prolongation, ventricular tachyarrhythmias) across dose cohorts. Use Kaplan-Meier survival analysis for time-to-event outcomes. Adjust for covariates like serum potassium (affected by lactobionate’s chelation properties) via ANCOVA .
Q. How should researchers validate conflicting results in this compound’s receptor selectivity profiles?
属性
CAS 编号 |
129388-07-4 |
---|---|
分子式 |
C30H45NO15 |
分子量 |
659.7 g/mol |
IUPAC 名称 |
4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
InChI |
InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t13-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m01/s1 |
InChI 键 |
XSGHHWMGNIMZCA-QCCNJQOUSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
手性 SMILES |
C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O |
规范 SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Levdobutamine lactobionate; LY206243 lactobionate; LY 206243 lactobionate; LY-206243 lactobionate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。